molecular formula C13H12N2O2 B2729477 N-(5-Methoxyquinolin-8-yl)prop-2-enamide CAS No. 2305475-69-6

N-(5-Methoxyquinolin-8-yl)prop-2-enamide

Cat. No. B2729477
CAS RN: 2305475-69-6
M. Wt: 228.251
InChI Key: XWBJOOCTNRLVJH-UHFFFAOYSA-N
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Description

N-(5-Methoxyquinolin-8-yl)prop-2-enamide, also known as MQPA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This molecule is a derivative of quinoline, which is a heterocyclic compound containing a nitrogen atom in its ring structure. MQPA has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated in detail. In

Mechanism of Action

N-(5-Methoxyquinolin-8-yl)prop-2-enamide exerts its inhibitory effects on proteases by binding to the active site of the enzyme. The presence of the propargyl group in this compound allows it to form a covalent bond with the active site of the enzyme, leading to irreversible inhibition. The quinoline ring structure of this compound also plays an important role in its inhibitory activity by interacting with the enzyme through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its protease inhibitory activity, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-Methoxyquinolin-8-yl)prop-2-enamide in lab experiments is its potent inhibitory activity against several proteases. This makes it a valuable tool for studying the role of proteases in various biological processes. However, one of the limitations of using this compound is its irreversible inhibitory activity, which can make it difficult to study the effects of proteases in a reversible manner.

Future Directions

There are several future directions for research on N-(5-Methoxyquinolin-8-yl)prop-2-enamide. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new protease inhibitors based on the structure of this compound is an important area of research that could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

N-(5-Methoxyquinolin-8-yl)prop-2-enamide can be synthesized using several methods. One of the most common methods involves the reaction of 5-methoxyquinoline-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propargylamine in the presence of a base to yield this compound. Another method involves the reaction of 5-methoxyquinoline-8-carboxaldehyde with propargylamine in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

N-(5-Methoxyquinolin-8-yl)prop-2-enamide has been extensively studied for its potential applications in various scientific fields. One of the most important applications of this compound is in the field of protease inhibition. This compound has been shown to be a potent inhibitor of several proteases, including thrombin, trypsin, and plasmin. This compound has also been investigated for its potential use as an anticoagulant and antithrombotic agent.

properties

IUPAC Name

N-(5-methoxyquinolin-8-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-3-12(16)15-10-6-7-11(17-2)9-5-4-8-14-13(9)10/h3-8H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBJOOCTNRLVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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